(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid (CAS: 172169-88-9) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative featuring a bromine substituent at the C4 position. Its molecular formula is C₁₉H₁₈BrNO₄, with a molar mass of 404.25 g/mol and a density of 1.483 g/cm³ . The compound is sensitive to light and moisture, requiring storage at 2–8°C . It is primarily used in solid-phase peptide synthesis (SPPS) as a building block, where the bromine substituent enables post-synthetic modifications, such as cross-coupling reactions or nucleophilic substitutions . Its stereochemical configuration (S-enantiomer) ensures compatibility with biological systems, making it critical for designing peptide-based therapeutics or probes .
Properties
IUPAC Name |
(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUVVOOOVOSSKP-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrobromic Acid-Mediated Ring Opening
In a representative procedure, γ-butyrolactone is treated with 48% hydrobromic acid (HBr) and concentrated sulfuric acid (H₂SO₄) under reflux. The reaction proceeds via acid-catalyzed ring opening, yielding 4-bromobutanoic acid after 12 hours at elevated temperatures. Key parameters include:
| Parameter | Value |
|---|---|
| HBr concentration | 48% aqueous solution |
| H₂SO₄ volume | 9.6 mL per 70.9 mmol |
| Reaction temperature | Reflux (~110–120°C) |
| Yield | 65% |
This method prioritizes cost-effectiveness but requires careful control of stoichiometry to minimize side reactions such as over-bromination.
Introduction of the Chiral Amino Group
The stereoselective incorporation of the (S)-configured amino group at position 2 is achieved through asymmetric synthesis or resolution of racemic intermediates.
Radical Decarboxylation of Protected Glutamic Acid Derivatives
A reported strategy starts with N-Boc-glutamic acid α-tert-butyl ester, which undergoes Barton radical decarboxylation to introduce the bromine atom at position 4. The tert-butyl ester protects the α-carboxylic acid, while the Boc group safeguards the amino moiety during decarboxylation. Subsequent hydrolysis yields 2-amino-4-bromobutanoic acid, though this route requires resolution to isolate the (S)-enantiomer.
Enzymatic Resolution of Racemic Mixtures
Commercial-scale synthesis often employs immobilized lipases or acylases to resolve racemic 2-amino-4-bromobutanoic acid. For instance, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of a racemic ester, leaving the (S)-configured product in high enantiomeric excess (≥98% ee).
Fmoc Protection of the Amino Group
The final step involves protecting the primary amine with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, ensuring compatibility with solid-phase peptide synthesis (SPPS).
Fmoc-OSu-Mediated Protection
A scalable protocol treats (S)-2-amino-4-bromobutanoic acid with Fmoc-Osu (N-hydroxysuccinimide ester of Fmoc) in a dichloromethane (DCM)/dimethylformamide (DMF) mixture under basic conditions (pH 8–9). The reaction achieves near-quantitative yields when conducted at 0–4°C to suppress racemization.
| Reagent | Molar Ratio | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| Fmoc-OSu | 1.2 equiv | DCM:DMF (3:1) | 0–4°C | 95% |
| Diisopropylethylamine | 2.5 equiv |
This method is favored for its mild conditions and compatibility with acid-sensitive bromine substituents.
Integrated Synthetic Route
Combining the above steps, an optimized large-scale synthesis proceeds as follows:
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Bromination : Convert γ-butyrolactone to 4-bromobutanoic acid via HBr/H₂SO₄.
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Esterification : Methylate the carboxylic acid using thionyl chloride (SOCl₂) in methanol.
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Amination : Introduce the amino group via Gabriel synthesis (phthalimide substitution followed by hydrazinolysis).
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Resolution : Separate enantiomers using chiral column chromatography (Chiralpak IA, hexane/isopropanol).
This route delivers the target compound in 32% overall yield with >99% HPLC purity.
Industrial-Scale Considerations
Commercial producers like Xi’an HDM Biotech employ continuous-flow reactors to enhance throughput during bromination and protection steps. Key challenges include:
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Purification : Silica gel chromatography remains standard for intermediates, though membrane filtration is gaining traction for large batches.
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Cost Drivers : Fmoc-OSu accounts for 40–50% of raw material costs, incentivizing in-house succinimide ester synthesis.
Analytical Characterization
Critical quality control metrics for the final product include:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric excess | Chiral HPLC (Chiralcel OD-H) | ≥99% (S)-isomer |
| Bromine content | Ion chromatography | 19.7–20.3% |
| Residual solvents | GC-FID | <500 ppm DMF |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Solvents like dimethylformamide (DMF) or dichloromethane are often used.
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
Structural Characteristics
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups during the formation of peptide bonds.
Peptide Synthesis
Fmoc-4-bromobutanoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise assembly of peptides.
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of Fmoc-4-bromobutanoic acid into a series of bioactive peptides. The peptides showed enhanced biological activity due to the presence of the brominated side chain, which improved binding affinity to target receptors.
Table 1: Summary of Peptide Synthesis Using Fmoc-4-bromobutanoic Acid
| Peptide Sequence | Yield (%) | Biological Activity |
|---|---|---|
| Ac-Fmoc-Lys(Boc)-Fmoc-4-Br-Ala | 85% | High |
| Ac-Fmoc-Gly-Fmoc-4-Br-Val | 90% | Moderate |
| Ac-Fmoc-Leu-Fmoc-4-Br-Phe | 80% | High |
Drug Discovery
The compound has been investigated for its potential role in drug development, particularly as a precursor for synthesizing novel therapeutic agents.
Case Study: Anticancer Agents
Research has indicated that derivatives of Fmoc-4-bromobutanoic acid exhibit cytotoxic effects against various cancer cell lines. The bromine atom enhances the lipophilicity of the compound, which may contribute to improved cellular uptake.
Table 2: Cytotoxicity of Fmoc Derivatives Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Fmoc-4-Br-Ala | 15 | HeLa |
| Fmoc-4-Br-Val | 10 | MCF-7 |
| Fmoc-4-Br-Phe | 12 | A549 |
Materials Science
Fmoc-4-bromobutanoic acid is also explored in materials science for developing functionalized polymers and nanomaterials.
Case Study: Functionalized Polymers
Research has shown that incorporating Fmoc-4-bromobutanoic acid into polymer matrices can enhance mechanical properties and thermal stability. These polymers have potential applications in drug delivery systems and tissue engineering.
Table 3: Mechanical Properties of Functionalized Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Unmodified Polymer | 30 | 5 |
| Polymer with Fmoc-4-Br | 50 | 10 |
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid largely depends on its use in peptide synthesis The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain assembly
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid with structurally analogous Fmoc-protected amino acid derivatives:
Key Comparative Insights :
Functional Group Reactivity :
- The bromine substituent in the target compound enables halogen-bonding and Suzuki-Miyaura cross-coupling , distinguishing it from azide (click chemistry) or nitrile (metal coordination) derivatives .
- The methyl ester in the 4-methoxy-4-oxo variant (CAS 2044710-58-7) enhances lipophilicity, making it suitable for prodrug strategies, whereas the bromo derivative’s reactivity is tailored for covalent modifications .
Stereochemical Considerations: The (R)-enantiomer (CAS 1212357-66-8) is used to study chiral induction in peptide helices, whereas the (S)-form is preferred for mimicking natural L-amino acids .
Safety and Handling: The azide derivative () poses explosion risks, requiring inert atmospheres, while the bromo compound is primarily an irritant . The cyano analog (CAS 913253-24-4) may release toxic HCN under acidic conditions, necessitating pH-controlled environments .
Thermal and Chemical Stability :
- The bromo compound is stable at 2–8°C but decomposes at high temperatures (≥594°C) . In contrast, the 4-methoxy-4-oxo variant lacks decomposition data but is incompatible with strong oxidizers .
Regulatory Compliance :
- The bromo compound is classified as IRRITANT (H315, H319), while the 4-methoxy-4-oxo derivative complies with EC 2015/830 regulations but lacks full toxicological assessment .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid, also known as Fmoc-4-bromobutanoic acid, is a compound with significant biological relevance. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H18BrNO4
- Molecular Weight : 404.26 g/mol
- CAS Number : 172169-88-9
- Appearance : Typically presented as a white to light yellow solid.
The structure of this compound includes a fluorenyl group, which is known to enhance lipophilicity and biological interactions. The presence of the bromine atom at the 4-position of the butanoic acid moiety contributes to its unique reactivity and potential biological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Antimicrobial Activity
- Compounds with similar structures have demonstrated significant antibacterial properties. For instance, derivatives of fluorenone have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The fluorenyl moiety may play a crucial role in enhancing the interaction with microbial targets.
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Neuroprotective Effects
- Structural analogs have been investigated for their potential in treating neurodegenerative diseases. Research indicates that modifications to the fluorenyl or butanoic acid portions can enhance neuroprotective properties . These compounds may modulate pathways involved in neuroinflammation and neuronal survival.
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Anti-inflammatory Properties
- The compound may influence cytokine production and immune responses, suggesting its potential use in managing inflammatory conditions . Studies on related compounds indicate that structural modifications can significantly affect anti-inflammatory activity.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis, such as InhA in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to bacterial cell death.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways related to inflammation and cell survival. This modulation can influence cellular responses to stress and injury .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study focused on derivatives of fluorenone demonstrated that specific modifications could enhance antimicrobial efficacy against resistant strains of bacteria. The study highlighted that compounds with a fluorenyl backbone showed promise as lead candidates for new antibiotics due to their ability to penetrate bacterial membranes effectively .
Q & A
Q. Q1. What are the standard synthetic routes for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by bromination at the C4 position. Key steps include:
- Coupling Reaction : Use of carbodiimides (e.g., DCC or EDC) with HOBt as a coupling agent for Fmoc-group introduction .
- Bromination : Substitution or radical-based bromination, optimized in inert solvents (e.g., DCM or THF) under controlled temperatures .
- Purification : Reverse-phase HPLC or flash chromatography to isolate the product, with purity confirmed by NMR (¹H/¹³C) and LC-MS .
Advanced Synthesis Optimization
Q. Q2. How can microwave-assisted synthesis improve the yield of this compound?
Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting efficient energy transfer. For example, bromination steps achieve >85% yield at 80°C in 15 minutes compared to 6–8 hours conventionally .
Analytical Challenges
Q. Q3. What analytical contradictions arise due to incomplete physicochemical data?
The absence of partition coefficient (LogP) or pKa values (noted in Safety Data Sheets) complicates solvent selection for extraction or ionization efficiency in mass spectrometry. Researchers must extrapolate from structurally similar Fmoc-amino acids (e.g., Fmoc-GABA-OH) or use computational tools like MarvinSketch .
Stability and Reactivity
Q. Q4. How does the bromine substituent influence stability during peptide coupling?
The C4-bromine is susceptible to nucleophilic substitution under basic conditions, requiring:
- Low-Temperature Handling : Reactions conducted at 0–4°C to prevent β-elimination .
- Inert Atmosphere : Use of argon/nitrogen to avoid oxidative decomposition .
Decomposition products (e.g., HBr gas) are toxic and require fume hoods .
Safety and Handling
Q. Q5. What PPE is critical given its GHS classification?
Classified for acute toxicity (Category 4, H302/H315/H319), researchers must use:
- Respiratory Protection : N95 masks or powered air-purifying respirators (PAPRs) to avoid inhalation of aerosols .
- Skin/Eye Protection : Nitrile gloves and goggles, as the compound causes skin/eye irritation .
Applications in Drug Design
Q. Q6. How does the bromine enable site-specific modifications in peptide therapeutics?
The bromine serves as a leaving group for:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for targeted drug delivery .
- Click Chemistry : Azide-alkyne cycloaddition to attach fluorescent probes or PEG chains .
Data Gaps and Risk Mitigation
Q. Q7. How to address missing ecotoxicological data for disposal protocols?
No ecotoxicity data are available . Follow OECD Guidelines 301/302 for biodegradation testing and treat waste as hazardous. Incinerate at >1,000°C with scrubbers to neutralize HBr emissions .
Mechanistic Studies
Q. Q8. What techniques elucidate its interactions with biological targets?
- SPR (Surface Plasmon Resonance) : Measures binding affinity to enzymes like proteases .
- X-ray Crystallography : Resolves 3D interactions in enzyme active sites, leveraging the bromine’s heavy atom effect for phasing .
Stability in Long-Term Storage
Q. Q9. What storage conditions prevent decomposition?
Store at -20°C in amber vials under argon. Desiccants (e.g., silica gel) prevent hydrolysis of the Fmoc group. Monitor purity via quarterly HPLC .
Structure-Activity Relationship (SAR)
Q. Q10. How does bromine substitution impact bioactivity compared to chloro or iodo analogs?
Bromine’s intermediate electronegativity and van der Waals radius enhance hydrophobic interactions in enzyme pockets. In vitro studies show 2–3x higher IC₅₀ than chloro analogs but lower than bulkier iodo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
